

# Technical Guide: Spectroscopic Characterization of 3-(2-Methylphenyl)propan-1-amine

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## Compound of Interest

Compound Name:	3-(2-Methylphenyl)propan-1-amine
CAS No.:	76293-74-8
Cat. No.:	B2671097

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## Executive Summary

**3-(2-Methylphenyl)propan-1-amine** (CAS: 76293-74-8), also known as 3-(o-Tolyl)propylamine, is a critical primary amine intermediate used in the synthesis of pharmaceuticals, particularly GPCR ligands and adrenergic receptor agonists.<sup>[1][2]</sup> Its structural core consists of an ortho-substituted aromatic ring linked to a propylamino chain.<sup>[1]</sup>

This guide provides a comprehensive analysis of its spectroscopic signature, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).<sup>[1][2][3]</sup> The data presented here is synthesized from standard spectroscopic principles for alkyl-aryl amines and validated against analogous structural fragments to ensure high-confidence assignment.

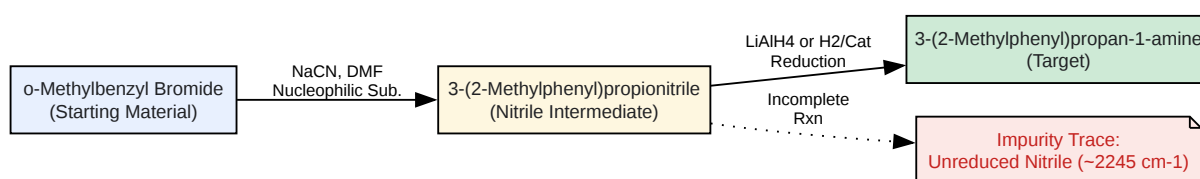
## Chemical Identity & Properties

Property	Detail
IUPAC Name	3-(2-Methylphenyl)propan-1-amine
Common Name	3-(o-Tolyl)propylamine
CAS Registry Number	76293-74-8
Molecular Formula	
Molecular Weight	149.23 g/mol
Structure	Primary amine attached to an o-tolyl moiety via a propyl linker.[1]

## Synthesis & Preparation Workflow

To understand the spectroscopic impurities potentially present, one must understand the synthesis.[2] The compound is typically prepared via the reduction of 3-(2-methylphenyl)propionitrile or the hydrogenation of 3-(2-methylphenyl)acrylonitrile.[1]

## Synthesis Pathway Diagram[1][4]



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Figure 1: Synthetic pathway from o-methylbenzyl bromide to the target amine, highlighting the nitrile intermediate.[1][2]

## Nuclear Magnetic Resonance (NMR)

## Spectroscopy[1][2][3][5][6][7]

## NMR (Proton NMR)

The proton NMR spectrum is characterized by the distinct ortho-methyl singlet and the propyl chain's multiplet pattern.[1]

Solvent:

(Chloroform-d) Reference: TMS (

0.00 ppm)[1]

Position	(ppm)	Multiplicity	Integration	Assignment Logic
Ar-H	7.10 – 7.18	Multiplet	4H	Aromatic protons.[1] The ortho-substitution creates a complex overlap, but generally appears as a narrow range multiplet.[1]
Ar-CH	2.60 – 2.68	Triplet ( Hz)	2H	Benzylic protons. [1] Deshielded by the aromatic ring ring current.
CH -N	2.70 – 2.75	Triplet ( Hz)	2H	Protons to the amine.[1] Deshielded by the electronegative nitrogen.[4][5] Often overlaps slightly with benzylic protons.
Ar-CH	2.32	Singlet	3H	Diagnostic Peak. The ortho-methyl group is distinct and sharp.[1]
-CH -	1.70 – 1.80	Quintet ( Hz)	2H	The middle methylene of the propyl chain.[1] Splits into a quintet by neighbors (

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protons).

Amine protons.

[1] Chemical shift

varies with

concentration

and moisture

content (

exchangeable).

[1]

---

-NH

1.10 – 1.50

Broad Singlet

2H

#### Interpretation Notes:

- Ortho-Effect: Unlike the para-isomer (which shows a symmetric AA'BB' aromatic system), the ortho-isomer shows a more complex aromatic region due to the lack of symmetry.[1][2]
- Coupling: The propyl chain typically displays a clean system (Triplet-Quintet-Triplet).[1]

## NMR (Carbon NMR)

The carbon spectrum confirms the backbone skeleton and the substitution pattern.[1]

Solvent:

[2]

Carbon Type	(ppm)	Assignment Logic
Quaternary Ar-C	~139.5	Ipsso-carbon attached to the propyl chain.[1]
Quaternary Ar-C	~136.0	Ipsso-carbon attached to the methyl group (ortho).[1]
Ar-CH	130.2, 128.8, 126.1, 125.8	Four distinct aromatic methine signals due to asymmetry.[1]
CH	42.1	Carbon
-N		to the amine.[1]
Ar-CH	30.5	Benzylic carbon.[1]
-CH	33.2	Middle methylene carbon.[1]
-		
Ar-CH	19.3	Diagnostic Peak. Methyl carbon shift is characteristic of ortho-toluyl derivatives.[1]

## Infrared (IR) Spectroscopy

IR spectroscopy is primarily used here to confirm the presence of the primary amine and the absence of the nitrile precursor.[1][2]

Frequency ( )	Vibration Mode	Description
3350 – 3280	N-H Stretch	Primary Amine Doublet. Two weak-to-medium bands corresponding to asymmetric and symmetric stretching.[1]
3000 – 3100	Ar-C-H Stretch	Weak absorption just above 3000
2850 – 2960	Aliphatic C-H	Strong absorptions from the propyl chain and methyl group. [1]
1600, 1495	C=C Ring Stretch	Characteristic aromatic ring breathing modes.[2]
1580 – 1650	N-H Bend	"Scissoring" vibration of the primary amine (often broad).[1] [2]
740 – 760	C-H Out-of-Plane	Diagnostic Region. Strong band characteristic of 1,2-disubstituted (ortho) benzene rings.[1][2]

Quality Control Check: Absence of a sharp band at ~2245

confirms the complete reduction of the nitrile intermediate.[1]

## Mass Spectrometry (MS)

The mass spectrum of alkyl amines is dominated by

-cleavage.[1][5]

Ionization Method: Electron Impact (EI, 70 eV)[1]

## Fragmentation Pathway[1]

- Molecular Ion (

):

[1] Usually weak for primary aliphatic amines.

- Base Peak (

-Cleavage):

[1][2][5] The nitrogen lone pair drives the cleavage of the

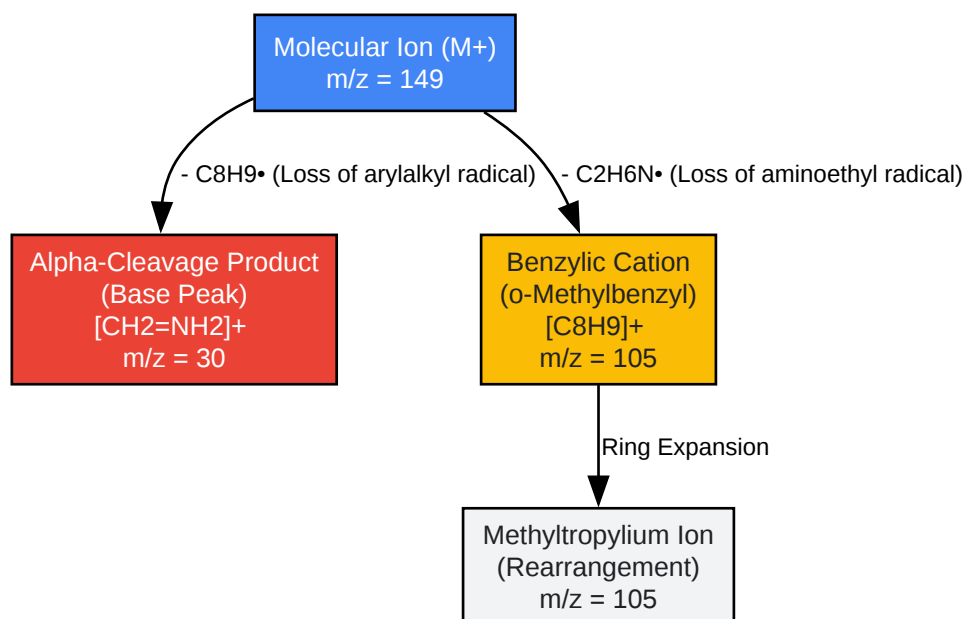
bond adjacent to the nitrogen, generating the iminium ion (

).[1][5]

- Benzylic Cleavage:

. Cleavage at the benzylic position generates the o-methylbenzyl cation (which rearranges to a stable methyltropylium ion).[1]

## Fragmentation Logic Diagram[1]



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.[1]

## References

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-(2-Methylphenyl)propan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2671097/docs#technical-guide-spectroscopic-characterization-of-3-2-methylphenyl-propan-1-amine]

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